N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide
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Overview
Description
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with an isopropyl group, a dioxaborolane moiety, and a trifluoroethoxy group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate aniline derivative with an isocyanate or by acylation of an amine with a carboxylic acid derivative.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzamide.
Addition of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through nucleophilic substitution reactions, where a trifluoroethanol derivative reacts with a suitable leaving group on the benzamide core.
Isopropyl Substitution: The isopropyl group is typically introduced via alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.
Scientific Research Applications
N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety is known to interact with hydroxyl groups, making it a potential inhibitor of enzymes that rely on serine or threonine residues. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-methoxy-benzamide
- N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-ethoxy-benzamide
Uniqueness
The presence of the trifluoroethoxy group in N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BF3NO4/c1-11(2)23-15(24)12-7-8-13(14(9-12)25-10-18(20,21)22)19-26-16(3,4)17(5,6)27-19/h7-9,11H,10H2,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCDDOUWJPNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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